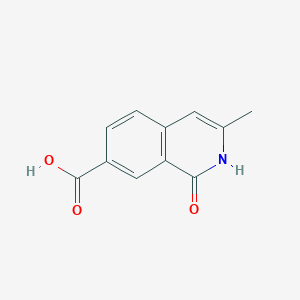

3-Methyl-1-oxo-2H-isoquinoline-7-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-Methyl-1-oxo-2H-isoquinoline-7-carboxylic acid” is a chemical compound with the IUPAC name 1-hydroxy-3-methylisoquinoline-7-carboxylic acid . It has a molecular weight of 203.2 . This compound is part of the isoquinoline family, which is a large group of natural products that form an important class of compounds known as 1,2,3,4-tetrahydroisoquinolines (THIQ) .

Synthesis Analysis

The synthesis of isoquinoline derivatives has attracted considerable attention due to their wide range of biological activities . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach have been used for the construction of the principal quinoline scaffold . Transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a fused ring structure containing a benzene ring and a pyridine moiety . The InChI code for this compound is 1S/C11H9NO3/c1-6-4-7-2-3-8(11(14)15)5-9(7)10(13)12-6/h2-5H,1H3,(H,12,13)(H,14,15) .Chemical Reactions Analysis

The chemical reactions of isoquinoline derivatives involve various electrophilic and nucleophilic reagents, oxidations, reductions, cross-coupling reactions, modification of side chains, and formation of metal complexes .Scientific Research Applications

Antibacterial Activity

Research has identified derivatives of isoquinoline, including those related to 3-Methyl-1-oxo-2H-isoquinoline-7-carboxylic acid, as potent antibacterial agents. Specifically, studies have demonstrated the synthesis and notable antibacterial activities of substituted 1,4-dihydro-4-oxoquinoline-3-carboxylic acids against a range of gram-positive and gram-negative bacteria. One compound, 7-(trans-3-Amino-4-methyl-1-pyrrolidinyl)-1-cyclopropyl-1,4-dihydro-6-fluoro-8-methyl-4-oxoquinoline-3-carboxylic acid, showed highly potent antibacterial activity, suggesting the potential of isoquinoline derivatives in treating bacterial infections (Miyamoto et al., 1990).

Cytotoxic Activity

Derivatives of this compound have been explored for their cytotoxic activity against cancer cells. Research on 7-oxo-7H-dibenz[f,ij]isoquinoline and 7-oxo-7H-benzo[e]perimidine derivatives, for example, has shown that these compounds can exhibit significant cytotoxicity against various cancer cell lines, including in vivo effectiveness in models of colon tumors in mice. This suggests a potential application in cancer therapy, particularly for refractory cancer types (Bu et al., 2001).

Mass Spectrometric Applications

In the realm of analytical chemistry, studies have demonstrated the unique fragmentation behavior of isoquinoline-3-carboxamides, a category that includes compounds structurally related to this compound, during mass spectrometric analysis. These compounds exhibit unusual dissociation pathways that are valuable for developing analytical methods, particularly for the detection of drug candidates and metabolites in clinical, forensic, and doping control settings (Beuck et al., 2009).

Future Directions

Isoquinoline derivatives, including “3-Methyl-1-oxo-2H-isoquinoline-7-carboxylic acid”, continue to attract attention due to their wide range of biological activities . Future research may focus on the development of new synthetic strategies, the exploration of their biological activities, and their potential applications in medicinal chemistry .

Mechanism of Action

Mode of Action

Indole derivatives often interact with their targets by forming non-covalent interactions such as hydrogen bonds and hydrophobic interactions . These interactions can lead to changes in the conformation or activity of the target protein.

Biochemical Pathways

Without specific information on 3-Methyl-1-oxo-2H-isoquinoline-7-carboxylic acid, it’s difficult to say which biochemical pathways it might affect. Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Result of Action

The effects of similar compounds can range from changes in gene expression to alterations in cellular signaling pathways .

Properties

IUPAC Name |

3-methyl-1-oxo-2H-isoquinoline-7-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-6-4-7-2-3-8(11(14)15)5-9(7)10(13)12-6/h2-5H,1H3,(H,12,13)(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRRCSLQVMKMCDJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C(C=C2)C(=O)O)C(=O)N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 3-(2-chlorophenyl)-3-[(8-methoxy-2-oxo-2H-chromen-3-yl)formamido]propanoate](/img/structure/B2685200.png)

![2-[4-(4-Methoxyphenyl)piperazino]-1-phenyl-1-ethanone oxime](/img/structure/B2685202.png)

![7-(2,5-dimethoxyphenyl)-2-(4-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2685203.png)

![Ethyl 5-hydroxy-2-methyl-4-[(morpholin-4-yl)(pyridin-3-yl)methyl]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B2685204.png)

![N-[(4-chlorophenyl)methyl]-2-[5,7-dioxo-6-propyl-2-(pyrrolidin-1-yl)-4H,5H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-4-yl]acetamide](/img/structure/B2685207.png)

![[(3-pyridin-3-yl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio]acetic acid](/img/structure/B2685213.png)

![2-[(4-benzylpiperidin-1-yl)methyl]-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one](/img/structure/B2685218.png)

![N-(5-fluoro-2-methylphenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide](/img/structure/B2685221.png)